molecular formula C24H39NO4 B076887 4-Nitrophenyl stearate CAS No. 14617-86-8

4-Nitrophenyl stearate

Cat. No. B076887
CAS RN: 14617-86-8
M. Wt: 405.6 g/mol
InChI Key: HAIZAZONHOVLEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-nitrophenyl stearate involves various chemical reactions that introduce the nitrophenyl moiety into the molecular structure. For instance, 4-nitrophenyl sulfenyl chloride has been used as a precursor for the formation of self-assembled monolayers (SAMs) on gold surfaces, indicating its potential utility in surface chemistry applications . Although the synthesis of 4-nitrophenyl stearate itself is not detailed, the methodologies applied to similar compounds could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds containing the 4-nitrophenyl group has been characterized using spectroscopic and crystallographic techniques. For example, the crystal structure of 4-(tert-butyl)-4-nitro-1,1-biphenyl was determined using single-crystal X-ray diffraction, revealing a monoclinic crystal system and specific unit cell parameters . This suggests that similar analytical methods could be employed to elucidate the structure of 4-nitrophenyl stearate.

Chemical Reactions Analysis

The reactivity of the nitrophenyl group in various chemical contexts has been explored. For instance, the photochemistry of 4-(2-nitrophenyl)-1,4-dihydropyridines has been studied, showing evidence for electron transfer and the formation of intermediates . Additionally, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole has been shown to undergo ring opening and react with nucleophiles, leading to the formation of various heterocyclic compounds . These studies demonstrate the diverse reactivity of nitrophenyl derivatives, which could be relevant to the behavior of 4-nitrophenyl stearate in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenyl compounds are influenced by the presence of the nitro group. The study of 4-(tert-butyl)-4-nitro-1,1-biphenyl revealed a HOMO-LUMO energy gap of 3.97 eV, indicating a high reactivity and softness of the molecule . The crystal and molecular structure of 4-hydroxy-4'-nitro-biphenyl and its potassium salt have been solved, showing layer-like structures and specific molecular arrangements . These findings provide insights into the potential properties of 4-nitrophenyl stearate, such as its molecular arrangement and reactivity profile.

Scientific Research Applications

  • Ion-Pair HPLC Method for Quantitation of 4-Nitrophenol and its Conjugates : 4-Nitrophenol, closely related to 4-Nitrophenyl stearate, is used as a model substrate to investigate drug metabolism under various physiological conditions. An ion-pair HPLC assay with UV detection has been developed for its determination (Almási, Fischer, & Perjési, 2006).

  • Grafting of Nitrophenyl Groups on Surfaces : This study describes the spontaneous formation of a multilayer coating of 4-nitrophenyl groups on various surfaces, including carbon and metals, without electrochemical induction (Adenier et al., 2005).

  • Effects of Nitrophenols on Methanogenic Systems : Nitrophenols, like 4-nitrophenol, are used in various industries, and their effects on anaerobic systems have been studied. The study focuses on the toxicity and removal of these compounds in methanogenic systems (Haghighi Podeh, Bhattacharya, & Qu, 1995).

  • Electrochemical Modification of Glassy Carbon Electrodes : This research investigates the electrochemical behavior of a 4-nitrophenyl modified glassy carbon electrode, which has implications for developing advanced electrochemical sensors and devices (Ortiz, Saby, Champagne, & Bélanger, 1998).

  • Spin-Labeled Mitochondrial Lipids : In this study, spin-labeled lipids, including derivatives of stearate, are utilized for biochemical analysis, particularly in examining mitochondrial functions (Keith, Waggoner, & Griffith, 1968).

  • Formation of Aromatic SAMs on Gold Surfaces : This paper reports the use of 4-Nitrophenyl sulfenyl chloride, a compound related to 4-Nitrophenyl stearate, for the formation of self-assembled monolayers (SAMs) on gold surfaces (Houmam, Muhammad, Chahma, Koczkur, & Thomas, 2011).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system . Personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid getting in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep container tightly closed in a dry and well-ventilated place .

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of the nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . This could be a potential area of future research and development.

properties

IUPAC Name

(4-nitrophenyl) octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26)29-23-20-18-22(19-21-23)25(27)28/h18-21H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIZAZONHOVLEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402716
Record name 4-Nitrophenyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl stearate

CAS RN

14617-86-8
Record name p-Nitrophenyl stearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14617-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl stearate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitrophenyl stearate*
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
S Raghuvanshi, R Gupta - Journal of Industrial Microbiology and …, 2009 - academic.oup.com
… The conversion of 4-nitrophenol and palmitic acid to 4-nitrophenyl palmitate and 4-nitophenol and stearic acid to 4-nitrophenyl stearate was also quantified using alkalimetric method. …
Number of citations: 14 academic.oup.com
L Qian, JY Liu, JY Liu, HL Yu, CX Li, JH Xu - Journal of Molecular Catalysis …, 2011 - Elsevier
A series of structurally diverse chromogenic esters, including a new compound (4-nitrophenyl 2-methylpentanoate), has been synthesized, constituting an array of 17 substrates which …
Number of citations: 17 www.sciencedirect.com
G Ciafardini, BA Zullo, A Iride - Food microbiology, 2006 - Elsevier
… californica 1639 hydrolysed the synthetic cromogen substrates consisting of, other than triolein and tripalmitin, p-nitrophenyl palmitate and 4-nitrophenyl stearate. Yeasts, capable of …
Number of citations: 122 www.sciencedirect.com
TH Faradis, M Pomeistia, NH Basri, ER Gunawan… - Molekul, 2023 - jos.unsoed.ac.id
… 4 -nitrophenyl stearate substrates. The KM value against 4-nitrophenyl octanoate is lower than that against 4-nitrophenyl stearate, … octanoate is higher than that of 4-nitrophenyl stearate. …
Number of citations: 2 jos.unsoed.ac.id
PC Jain, J Lacey, L Stevens - Mycological Research, 1991 - Elsevier
Hydrolytic enzymes produced by fungi that cause deterioration of cereal grains were identified from culture media and grain using API Zym strips and with 4-nitrophenyl substrates, …
Number of citations: 35 www.sciencedirect.com
NM Mesbah - Archives of biochemistry and biophysics, 2019 - Elsevier
… of lipase against 4-nitrophenyl esters (4-nitrophenyl acetate, 4-nitrophenyl butyrate, 4-nitrophenyl decanoate, 4-nitrophenyl myristate, 4-nitrophenyl palmitate, 4-nitrophenyl stearate) …
Number of citations: 21 www.sciencedirect.com
RK Sahoo, A Das, K Sahoo, A Sahu… - International …, 2020 - Springer
Extreme environments are the main source of industrially suitable biocatalysts. The non-cultivable approach of searching enzymes is known to provide ample scope to accomplish …
Number of citations: 14 link.springer.com
K Divakar, P Gautam - Analytical biochemistry, 2014 - Elsevier
… (pNPC 8 ), 4-nitrophenyl decanoate (pNPC 10 ), 4-nitrophenyl dodecanoate (pNPC 12 ), 4-nitrophenyl myristate (pNPC 14 ), 4-nitrophenyl palmitate (pNPC 16 ), 4-nitrophenyl stearate (…
Number of citations: 4 www.sciencedirect.com
W Tang, D Lan, Z Zhao, S Li, X Li, Y Wang - International journal of …, 2019 - mdpi.com
Lipases with unique substrate specificity are highly desired in biotechnological applications. In this study, a putative marine Geobacillus sp. monoacylglycerol lipase (GMGL) encoded …
Number of citations: 27 www.mdpi.com
MN Syed, S Iqbal, S Bano, AB Khan… - African Journal of …, 2010 - ajol.info
An extracellular lipase from Pseudomonas aeruginosa BN-1 was purified to 42.99 fold. N-terminal sequence of purified enzyme was AAKEVKFGDS identical to sequence of a …
Number of citations: 35 www.ajol.info

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